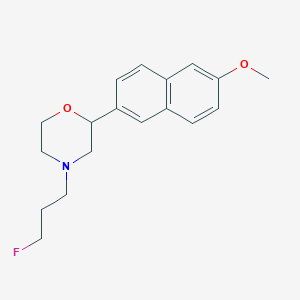

![molecular formula C24H18ClN3O B5501567 3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5501567.png)

3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds related to acrylonitriles, has been extensively studied. One particular approach involves the synthesis of benzimidazole derivatives related to 2,3-disubstituted acrylonitriles, highlighting the methods used to create structures that can intercalate into double-stranded DNA due to their planar aromatic surfaces. This synthesis process is crucial for understanding the fundamental chemistry and potential applications of such compounds (Hranjec et al., 2010).

Molecular Structure Analysis

The molecular and crystal structures of benzimidazole derivatives have been determined, revealing the planarity and non-planarity of various compounds. The structures provide insight into the potential intercalation abilities of these compounds with DNA, as well as their hydrogen bonding patterns. This information is vital for understanding the interaction mechanisms of these compounds at the molecular level (Hranjec et al., 2009).

Chemical Reactions and Properties

Reactions involving 2-(2-azahetaryl)-4-chloro-3-oxobutyronitriles with substituted benzaldehyde hydrazones have been investigated, highlighting the formation of 4-arylideneamino-2-(1-R-benzimidazol-2-yl)-3-oxobutyronitriles. These reactions depend on the basicity of the heterocyclic fragment in the starting nitrile, offering insights into the chemical reactivity of benzimidazole-related compounds (Volovenko et al., 2001).

Physical Properties Analysis

The physical properties, including thermogravimetric stability and single-crystal X-ray diffraction studies of benzimidazole derivatives, have been examined. These studies provide a comprehensive understanding of the stability and molecular conformation of these compounds, crucial for their practical applications (Bhanvadia et al., 2016).

Chemical Properties Analysis

Experimental and theoretical assessments have been conducted on the anticorrosion performance of benzimidazole derivatives. These studies, utilizing mass loss techniques and density functional theory (DFT), have elucidated the interactions between these compounds and metals, highlighting their potential as corrosion inhibitors. Such insights are essential for developing new materials with enhanced durability and performance (Tigori et al., 2022).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- This compound is synthesized using Knoevenagel condensation and has shown in vitro cytotoxic potency on human cancer cell lines. Its structure-activity relationships indicate sensitivity to changes at certain positions, with significant cytotoxic activity identified in specific structural variants. X-ray crystal analysis of related compounds has revealed E-configured olefinic bonds and specific interactions at the molecular level (Sa̧czewski et al., 2004).

Antitumor Activity

- Benzimidazole derivatives, related to acrylonitriles, have been evaluated for their antitumor properties. Their crystal structures, including cyano groups and planar aromatic surfaces, suggest potential for DNA intercalation, which may contribute to their antitumor activity. These compounds, including those with acrylonitrile groups, have shown significant activity against tumor cell lines (Hranjec et al., 2010).

Photopolymerization Properties

- Acrylonitrile derivatives have been explored for their role in photopolymerization. Studies involving compounds similar to 3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile demonstrate their potential as photoinitiators for acrylate derivatives, indicating applications in material science and engineering (Shi et al., 2006).

DNA Interaction and Fluorescent Properties

- Novel cyano-substituted benzimidazole derivatives have been synthesized and analyzed for their interaction with DNA. These compounds exhibit marked changes in fluorescence intensity and show potential as DNA-binding agents, which could be relevant in biochemical and medicinal research (Hranjec et al., 2007).

Propiedades

IUPAC Name |

(E)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClN3O/c1-28-23-9-5-4-8-22(23)27-24(28)19(15-26)14-17-10-12-20(13-11-17)29-16-18-6-2-3-7-21(18)25/h2-14H,16H2,1H3/b19-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHTWAQXDSJZMA-XMHGGMMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[2-(1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5501493.png)

![4-{[(1-ethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5501495.png)

![3-{3-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5501498.png)

![N-4-biphenylyl-4-[(dimethylamino)methyl]-4-hydroxy-1-azepanecarboxamide](/img/structure/B5501501.png)

![1-(2-furoyl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5501509.png)

![N-ethyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5501514.png)

![6-iodo-3-(4-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5501530.png)

![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(pyridin-3-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5501543.png)

![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B5501549.png)

![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5501555.png)

![3-methyl-8-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5501558.png)

![4-amino-N-{4-[2-(3-nitrophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5501575.png)

![7-acetyl-N-(3,3-dimethylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5501588.png)